![molecular formula C28H24N6O3 B6549248 3-[4-(benzyloxy)phenyl]-5-methyl-9-(2-phenylethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 1040664-05-8](/img/structure/B6549248.png)
3-[4-(benzyloxy)phenyl]-5-methyl-9-(2-phenylethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
Scientific Research Applications
a. Anticancer Properties:
- AKOS024632511 exhibits antiproliferative activity against cancer cells. Researchers are investigating its potential as a targeted therapy for specific cancer types, such as breast cancer (MCF-7), lung tumors (A549), colon cancer (HCT-116), and cervical cancer (SiHa) .
Materials Science and Optoelectronics
a. Luminophores:- The [1,2,4]triazolo[4,3-a]pyridine motif (Figure 1) is relevant in constructing luminophores . Researchers are investigating its fluorescence properties and potential applications in optoelectronic devices.
Chemical Synthesis and Methodology
a. Oxidative Ring Closure:- The synthesis of AKOS024632511 involves an oxidative ring closure of a hydrazine intermediate using sodium hypochlorite as the oxidant . This method provides a clean and green approach to accessing the compound.
Other Potential Applications
a. Metal Ion Chemosensors:Mechanism of Action
properties
IUPAC Name |
1-methyl-5-(2-phenylethyl)-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N6O3/c1-32-26-23(25(35)29-28(32)36)33(17-16-19-8-4-2-5-9-19)27-31-30-24(34(26)27)21-12-14-22(15-13-21)37-18-20-10-6-3-7-11-20/h2-15H,16-18H2,1H3,(H,29,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTMERNEVIFXSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OCC5=CC=CC=C5)CCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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